molecular formula C9H11BrN2 B12087684 5-Bromo-N-cyclopropyl-6-methylpyridin-2-amine

5-Bromo-N-cyclopropyl-6-methylpyridin-2-amine

Cat. No.: B12087684
M. Wt: 227.10 g/mol
InChI Key: FMAOZYWFSGVUEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-cyclopropyl-6-methylpyridin-2-amine is a chemical compound with the molecular formula C8H9BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . This method is known for its efficiency and ability to produce the desired product in moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its high purity for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclopropyl-6-methylpyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Arylboronic Acids: Reactants in Suzuki coupling.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can produce various aryl-substituted pyridine derivatives .

Scientific Research Applications

5-Bromo-N-cyclopropyl-6-methylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclopropyl-6-methylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are often studied using computational and experimental methods .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine
  • 2-Amino-5-bromopyridine
  • 6-Methyl-2-pyridinamine

Uniqueness

5-Bromo-N-cyclopropyl-6-methylpyridin-2-amine is unique due to the presence of the cyclopropyl group, which can impart specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions in various applications .

Properties

Molecular Formula

C9H11BrN2

Molecular Weight

227.10 g/mol

IUPAC Name

5-bromo-N-cyclopropyl-6-methylpyridin-2-amine

InChI

InChI=1S/C9H11BrN2/c1-6-8(10)4-5-9(11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,11,12)

InChI Key

FMAOZYWFSGVUEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC2CC2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.